(5-Bromo-2-chloropyridin-3-yl)boronic acid synthesis protocol
(5-Bromo-2-chloropyridin-3-yl)boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-3-yl)boronic Acid
Abstract
(5-Bromo-2-chloropyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern allows for its versatile use in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to construct complex molecular architectures prevalent in many pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this valuable reagent, with a focus on the robust and widely employed lithiation-borylation pathway. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and discuss critical aspects of purification and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.
Physicochemical Properties and Significance
(5-Bromo-2-chloropyridin-3-yl)boronic acid is a stable, typically solid compound that serves as a cornerstone reagent for introducing the 5-bromo-2-chloropyridin-3-yl moiety into target molecules. Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[3] The presence of three distinct functional handles—the boronic acid, a bromine atom, and a chlorine atom—on the pyridine ring allows for sequential and site-selective cross-coupling reactions, making it an exceptionally powerful tool for building molecular diversity.
| Property | Value |
| IUPAC Name | (5-bromo-2-chloropyridin-3-yl)boronic acid |
| CAS Number | 1072944-19-4[4][5][6] |
| Molecular Formula | C₅H₄BBrClNO₂[4] |
| Molecular Weight | 236.26 g/mol [4] |
| Appearance | White to off-white solid[7] |
| Typical Purity | >95%[6][8] |
Synthetic Strategies: A Comparative Overview
Two primary strategies dominate the synthesis of aryl boronic acids: the lithiation-borylation of an aryl halide and the palladium-catalyzed Miyaura borylation. A Grignard-based approach is also feasible.
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Lithiation-Borylation: This is the most established and frequently utilized method. It involves the reaction of an aryl halide with a potent organolithium reagent at cryogenic temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then "trapped" with a borate ester, which upon acidic workup, hydrolyzes to the desired boronic acid. The key to success lies in achieving regioselective lithium-halogen exchange and maintaining strict anhydrous and low-temperature conditions.[7]
-
Miyaura Borylation: This modern alternative employs a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10] The reaction is known for its milder conditions and excellent tolerance of various functional groups, which can sometimes be incompatible with highly basic organolithium reagents.[11] The choice of starting material is critical, as the reaction typically proceeds at the most reactive halide (I > Br > Cl).
-
Grignard Reaction: This method involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by reaction with a borate ester.[12][13] While effective, preparing Grignard reagents from electron-deficient heterocycles can sometimes be challenging.[14]
This guide will focus on the lithiation-borylation route due to its widespread application and the ready availability of suitable precursors.
Core Protocol: Synthesis via Lithiation-Borylation
This section details the synthesis of (5-Bromo-2-chloropyridin-3-yl)boronic acid starting from 3,5-dibromo-2-chloropyridine.
Principle and Rationale
The strategy hinges on the regioselective lithium-halogen exchange at the C3 position of 3,5-dibromo-2-chloropyridine. The bromine at C3 is more susceptible to exchange than the bromine at C5 or the chlorine at C2. This selectivity is driven by the inductive effect of the adjacent chlorine and the nitrogen atom, which increases the acidity of the C3 proton's conjugate base (the aryllithium).
The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly basic n-butyllithium or the resulting aryllithium intermediate with the solvent (THF) or other electrophilic sites on the molecule.[7] Triisopropyl borate is used as the electrophilic boron source. The bulky isopropyl groups help to prevent the formation of undesired over-borylated species. The final step is an acidic aqueous workup to hydrolyze the borate ester intermediate to the final boronic acid product.
Reaction Mechanism
The mechanism involves two key steps: lithium-halogen exchange and borylation, followed by hydrolysis.
Caption: Mechanism of Lithiation-Borylation.
Detailed Experimental Protocol
Reagents and Equipment:
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3,5-Dibromo-2-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), and low-temperature bath (dry ice/acetone).
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Initial Solution: Charge the flask with 3,5-dibromo-2-chloropyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quenching & Workup: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Purification and Characterization
Crude boronic acids often contain impurities such as borinic acids or unreacted starting materials.[15] Purification is critical to obtaining material suitable for subsequent reactions.
-
Acid-Base Extraction: A common and effective method for purifying boronic acids involves an acid-base workup.[16] The crude material can be dissolved in an organic solvent like diethyl ether and extracted with a mild aqueous base (e.g., NaHCO₃ or NaOH). The boronic acid forms a water-soluble boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified with HCl, and the pure boronic acid is extracted back into an organic solvent.[16]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be an effective purification method.[15]
-
Chromatography: While silica gel chromatography can be used, it sometimes leads to decomposition. Using neutral alumina or a modified silica gel can be more effective for sensitive boronic acids.[15]
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR: To confirm the structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: For quantitative purity analysis.
Safety Considerations
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques. It is also highly corrosive.
-
Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents from sealed containers.
-
Quenching: The quenching of organometallic reagents is highly exothermic. The quenching agent must be added slowly and with adequate cooling to control the reaction rate.
Conclusion
The synthesis of (5-Bromo-2-chloropyridin-3-yl)boronic acid is a critical process for advancing drug discovery programs. The lithiation-borylation of 3,5-dibromo-2-chloropyridine represents a reliable and scalable method for its preparation. Success is contingent upon careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture and oxygen. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently produce this highly valuable synthetic intermediate.
References
-
Wikipedia. Miyaura borylation. Available from: [Link]
-
Aldlab Chemicals. (5-Bromo-2-chloropyridin-3-yl)boronic acid. Available from: [Link]
-
ResearchGate. Miyaura borylation | Request PDF. Available from: [Link]
-
ACS Publications. Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Available from: [Link]
-
University of Bristol. Standard Lithiation–Borylation A user's guide. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
University of Bristol. Lithiation- Borylation in Synthesis. Available from: [Link]
-
ResearchGate. Examples and highlights of boron chemistry in drug discovery. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. Available from: [Link]
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]
- Google Patents. WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
ResearchGate. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Available from: [Link]
-
SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]
-
National Institutes of Health. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Available from: [Link]
-
National Institutes of Health. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Available from: [Link]
-
LookChem. Cas 1072945-86-8,(2-Methylcarboxy)pyridine-5-boronic acid. Available from: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eontrading.uk [eontrading.uk]
- 5. 1072944-19-4|(5-Bromo-2-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-2-chloropyridine-3-boronic acid 95% | CAS: 1072944-19-4 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aldlab-chemicals_ [aldlab.com]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
